![molecular formula C22H19N3O2 B2828506 N-[1,3-苯并二噁杂环-5-基(2-甲基-1H-吲哚-3-基)甲基]吡啶-2-胺 CAS No. 325992-46-9](/img/structure/B2828506.png)

N-[1,3-苯并二噁杂环-5-基(2-甲基-1H-吲哚-3-基)甲基]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

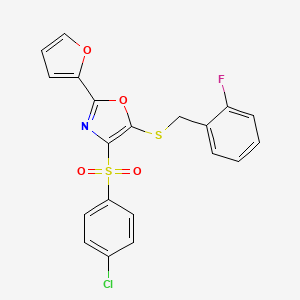

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine was synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of similar compounds like N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has been analyzed. It has a molecular weight of 207.2689 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 1-(1,3-Benzodioxol-5-yl)-2-butanone has a density of 1.2±0.1 g/cm3, a boiling point of 291.2±9.0 °C at 760 mmHg, and a flash point of 120.7±5.1 °C .科学研究应用

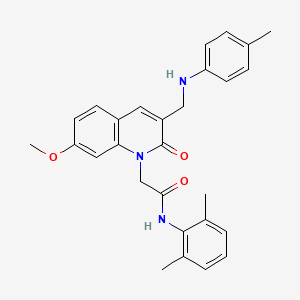

Antitumor Activity under Glucose Starvation

The derivative compound N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as “compound 6”) has shown promising antitumor activity under glucose starvation conditions . Tumor cells often experience low glucose levels due to increased uptake and utilization, coupled with defective vasculature. Compound 6 selectively targets glucose-starved tumor cells by inhibiting mitochondrial membrane potential, making it a potential candidate for treating glucose-starved tumors.

Anti-HIV-1 Potential

Indole derivatives, including compounds related to N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, have been investigated for their biological potential. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as anti-HIV-1 agents .

Selectivity between Cancer Cells and Normal Cells

1-benzo[1,3]dioxol-5-yl-indoles, structurally related to our compound, have demonstrated good selectivity between cancer cells and normal cells . This selectivity is crucial for developing effective anticancer agents.

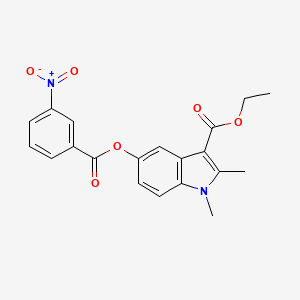

Antioxidant Properties

An optimal method has been developed for the synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine, another compound related to our target. This compound may possess antioxidant activity, which could be relevant for various applications .

Applications in Engineering Sciences and Sustainable Development

Operational Research (OR), an interdisciplinary field that applies mathematical and statistical models, can be employed in engineering sciences and sustainable development. OR techniques can address complex problems in areas such as energy, transportation, water resources management, climate change mitigation, and waste management .

Disrupting Illicit Markets

Additionally, the applications of Operations Research and Data Science extend to disrupting illicit markets. Researchers explore innovative strategies to combat illegal activities using mathematical modeling and data-driven approaches .

作用机制

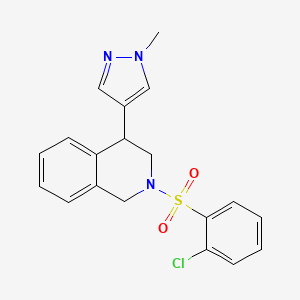

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that forms microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, disrupting the formation of the mitotic spindle during cell division and leading to cell cycle arrest .

Result of Action

Indole derivatives have been found to exhibit a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer effects . For instance, some indole derivatives have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

未来方向

属性

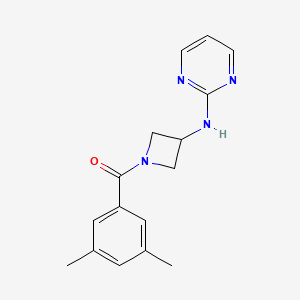

IUPAC Name |

N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-14-21(16-6-2-3-7-17(16)24-14)22(25-20-8-4-5-11-23-20)15-9-10-18-19(12-15)27-13-26-18/h2-12,22,24H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRIRCKZZCYTMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC4=C(C=C3)OCO4)NC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1,3-benzodioxol-5-yl(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2828425.png)

![5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2828426.png)

![5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2828428.png)

![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B2828430.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B2828433.png)

![3-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2828437.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2828439.png)

![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2828442.png)